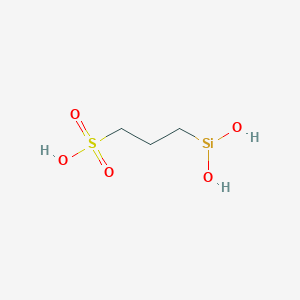
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. . The structure of this compound features a pyran ring with a hydroxyl group at the 4-position and a 3-methylbutyl substituent at the 6-position, making it a unique and valuable molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be achieved through various methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one has a wide range of scientific research applications:
Wirkmechanismus
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be compared with other similar compounds, such as kojic acid and 4-hydroxy-2-quinolones . While kojic acid is known for its skin-whitening properties and antioxidant activity, 4-hydroxy-2-quinolones are valuable in drug research and development due to their unique biological activities . The uniqueness of this compound lies in its specific substituent at the 6-position, which imparts distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- Kojic acid
- 4-Hydroxy-2-quinolones
- 3-Hydroxy-4-pyranones
Eigenschaften
CAS-Nummer |
315193-05-6 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-hydroxy-6-(3-methylbutyl)pyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
XBJDHJQNQRRFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC(=CC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



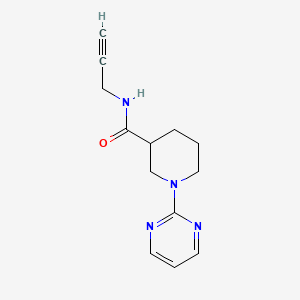
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)

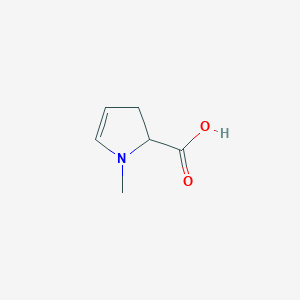
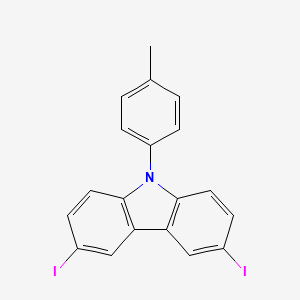
![Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-](/img/structure/B12577665.png)


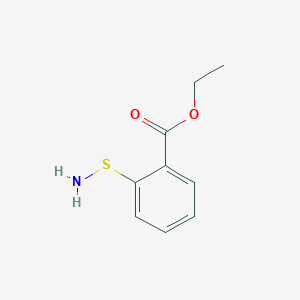
![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
